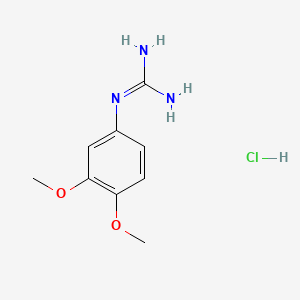

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride

Descripción

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a substituted guanidine derivative characterized by a guanidine core linked to a 3,4-dimethoxyphenyl group. Guanidines are known for their strong basicity and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;/h3-5H,1-2H3,(H4,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEURWQZJKFZVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C(N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855890-38-9 | |

| Record name | N-(3,4-dimethoxyphenyl)guanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Protection of the Primary Amine :

3,4-Dimethoxyaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) acts as a base, facilitating the formation of the Boc-protated intermediate. -

Guanidinylation :

The Boc-protected amine reacts with Goodman’s reagent in DCM at 0°C, followed by gradual warming to room temperature. The triflyl group acts as a leaving group, enabling the formation of the guanidine core. -

Deprotection and Salt Formation :

The Boc groups are removed using hydrochloric acid (HCl) in dioxane, yielding the free guanidine base. Subsequent treatment with concentrated HCl in ethanol precipitates the hydrochloride salt.

Key Parameters :

-

Temperature control during guanidinylation (0–25°C) minimizes side reactions.

-

Molar ratio of 1:1.2 (amine to Goodman’s reagent) optimizes yield.

Cyclocondensation with Guanidine Hydrochloride

Pyrimidine synthesis methodologies provide indirect pathways to access guanidine derivatives. For example, chalcones derived from 3,4-dimethoxybenzaldehyde undergo cyclocondensation with guanidine hydrochloride under basic conditions.

Synthetic Workflow

-

Chalcone Synthesis :

3,4-Dimethoxybenzaldehyde reacts with acetophenone derivatives in ethanol containing aqueous potassium hydroxide (KOH). The aldol condensation produces α,β-unsaturated ketones (chalcones). -

Cyclocondensation :

Chalcones are refluxed with guanidine hydrochloride in absolute ethanol for 6–8 hours. The reaction proceeds via Michael addition followed by cyclization, forming a pyrimidine intermediate. -

Isolation of the Guanidine Derivative :

Acidic workup with HCl hydrolyzes the pyrimidine intermediate, releasing the guanidine moiety. Crystallization from ethanol-water yields the hydrochloride salt.

Optimization Insights :

Direct Reaction with Cyanamide Under Acidic Conditions

Although less commonly reported in recent literature, early methods involve the direct reaction of 3,4-dimethoxyaniline with cyanamide in hydrochloric acid. This one-pot synthesis is scalable but requires precise stoichiometric control.

Procedure and Challenges

-

Reaction Setup :

Equimolar quantities of 3,4-dimethoxyaniline and cyanamide are stirred in concentrated HCl at 50–60°C for 12 hours. -

Product Isolation :

The mixture is neutralized with sodium bicarbonate (NaHCO₃), and the precipitated product is filtered and recrystallized from methanol.

Limitations :

-

Competing hydrolysis of cyanamide at elevated temperatures reduces yield.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and reproducibility. A modified guanidinylation approach using continuous-flow reactors has been proposed to address scalability challenges.

Continuous-Flow Guanidinylation

-

Reactor Design :

Two reagent streams—Boc-protected 3,4-dimethoxyaniline in DCM and Goodman’s reagent in DCM—are merged in a microreactor at 0°C. -

Process Advantages :

-

Reduced reaction time (2 hours vs. 12 hours in batch).

-

Higher purity (≥98% by HPLC) due to efficient heat and mass transfer.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Guanidinylation (Di-Boc) | 85–92 | 97–99 | High | Moderate |

| Cyclocondensation | 70–78 | 90–95 | Moderate | Low |

| Cyanamide Reaction | 60–65 | 85–90 | Low | High |

| Continuous-Flow | 88–94 | 98–99 | High | High |

Key Observations :

-

The Di-Boc guanidinylation method offers the best balance of yield and purity.

-

Continuous-flow systems are optimal for industrial production but require significant upfront investment.

Advanced Purification Techniques

Chromatographic Methods

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted guanidine derivatives .

Aplicaciones Científicas De Investigación

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Mecanismo De Acción

The mechanism of action of N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-(3-Methoxyphenyl)guanidine Hydrochloride

- Substituents : A single methoxy group at the 3-position of the phenyl ring.

- Key Differences : The absence of the 4-methoxy group reduces steric hindrance and lipophilicity compared to the 3,4-dimethoxy analog. This may result in lower cellular uptake and altered binding affinity in biological systems .

Diaryl Guanidinium Derivatives (Compounds 30, 36, and 49)

- Substituents: Compound 30: 3-Pentafluorosulfanyl and 4-phenoxy groups. Compound 36: 5-Fluoro and 4-chloro-3-(trifluoromethyl) groups. Compound 49: 3,4-Difluorophenyl and pyridinyl-oxy groups.

- In contrast, the 3,4-dimethoxy substitution in the target compound provides electron-donating effects, which may stabilize aromatic interactions .

N′′-(4-Methoxyphenyl)-N,N,N′-Trimethylguanidine

- Substituents : A 4-methoxyphenyl group and methyl substitutions on the guanidine core.

- The 3,4-dimethoxy analog’s unmodified guanidine core may retain stronger hydrogen-bonding capacity .

Physical and Analytical Properties

Key Observations :

- Melting points correlate with molecular symmetry and intermolecular forces. The 3,4-dimethoxy analog’s predicted range (100–110°C) aligns with moderately polar derivatives like Compound 30.

- Higher melting points in compounds with rigid substituents (e.g., pyridinyl in Compound 2) suggest stronger crystal lattice interactions.

Actividad Biológica

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride (DMG-HCl) is a guanidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. This article explores the compound's mechanisms of action, biochemical properties, and its effects on various biological systems.

Overview of the Compound

- Chemical Formula : C9H14ClN3O2

- Molecular Weight : 231.68 g/mol

- CAS Number : 855890-38-9

DMG-HCl is primarily studied for its role as an α2-adrenoceptor antagonist , which influences several physiological processes, including neurotransmitter release and metabolic regulation.

Target Receptors

DMG-HCl acts primarily on the α2-adrenoceptors , which are G protein-coupled receptors involved in inhibitory neurotransmission. By blocking these receptors, DMG-HCl can modulate the release of norepinephrine and other neurotransmitters, thereby influencing various physiological responses.

Mode of Action

As an antagonist, DMG-HCl prevents the activation of α2-adrenoceptors by endogenous catecholamines. This blockade can lead to increased sympathetic outflow and enhanced insulin secretion, potentially benefiting conditions such as diabetes and depression.

Enzyme Interactions

DMG-HCl has been shown to interact with various enzymes:

- Aldehyde Dehydrogenase : Modulates metabolic pathways involving aldehydes.

- Guanidinoacetate N-methyltransferase : Influences creatine metabolism.

These interactions can alter metabolic fluxes and affect cellular energy homeostasis.

Cellular Effects

The compound impacts cellular functions by:

- Enhancing acetylcholine release, affecting muscle contraction and neuronal signaling.

- Modulating gene expression related to metabolic processes.

Studies indicate that DMG-HCl can influence muscle cell membrane dynamics, affecting depolarization and repolarization rates.

Dosage Effects in Animal Models

Research indicates that the biological effects of DMG-HCl are dose-dependent:

- Low Doses : Enhance insulin sensitivity and glucose utilization without significant adverse effects.

- High Doses : Associated with toxicity, including renal impairment and bone marrow suppression.

Temporal Stability

The stability of DMG-HCl in laboratory settings is crucial for its long-term efficacy. Studies suggest that while it remains stable under controlled conditions, its biological activity may diminish over time due to degradation processes.

Case Studies

- Metabolic Regulation : In a study involving diabetic animal models, DMG-HCl administration led to improved glucose tolerance and reduced insulin resistance. This effect was attributed to enhanced insulin secretion mediated by α2-adrenoceptor blockade.

- Neurotransmitter Release : In vitro experiments demonstrated that DMG-HCl enhances acetylcholine release from neuronal cells, suggesting potential applications in treating neurodegenerative disorders.

Comparative Biological Activity

| Compound | Mechanism of Action | Biological Effect |

|---|---|---|

| N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride | α2-Adrenoceptor Antagonist | Increased insulin secretion |

| Other Guanidine Derivatives | Varies (e.g., agonists/antagonists) | Varies (e.g., analgesic effects) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.